

reducing interference in Mercury-203 instrumental neutron activation analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Mercury-203**

Cat. No.: **B1206167**

[Get Quote](#)

Technical Support Center: Mercury-203 INAA

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing interference in **Mercury-203** (^{203}Hg) instrumental neutron activation analysis (INAA).

Troubleshooting Guides

Issue: Spectral Interference from Selenium-75

The primary spectral interference in the determination of ^{203}Hg by INAA arises from the gamma-ray emission of Selenium-75 (^{75}Se). The 279.2 keV gamma photopeak of ^{203}Hg is interfered with by the 279.5 keV peak of ^{75}Se . This guide provides methods to correct for this interference.

Method 1: Correction Using an Interferent-Free Peak

This method involves measuring the intensity of a different, interference-free gamma peak of ^{75}Se and using a predetermined ratio to calculate and subtract the contribution of ^{75}Se from the overlapping peak at ~279 keV.

Experimental Protocol:

- Irradiation and Counting:

- Co-irradiate the sample and a pure Selenium standard under the same neutron flux and for the same duration.
- After an appropriate decay period, perform gamma-ray spectrometry on both the sample and the Se standard.

• Determine the Correction Factor:

- From the gamma spectrum of the pure Se standard, determine the ratio of the peak area of the interference-free ^{75}Se peak (e.g., 400.6 keV) to the peak area of the interfering ^{75}Se peak (279.5 keV). It is crucial to select an interference-free peak of ^{75}Se that has sufficient intensity for good counting statistics.
- Correction Factor (CF) = (Counts of 279.5 keV ^{75}Se peak) / (Counts of 400.6 keV ^{75}Se peak)

• Apply the Correction to the Sample:

- In the gamma spectrum of your sample, measure the peak area of the interference-free ^{75}Se peak (400.6 keV).
- Calculate the contribution of ^{75}Se to the overlapping peak in your sample:
 - ^{75}Se interference (counts) = Peak area of 400.6 keV ^{75}Se in sample * CF
- Subtract this value from the total peak area at ~279 keV in your sample's spectrum to obtain the net peak area of ^{203}Hg .
 - Corrected ^{203}Hg counts = Total counts at ~279 keV - ^{75}Se interference (counts)

Method 2: Gamma-Gamma Coincidence Counting

For more complex matrices or when high accuracy is required, gamma-gamma coincidence counting can be employed to eliminate the interference from ^{75}Se . This technique relies on detecting the simultaneous emission of two gamma rays from a single nuclear decay. Since the interference from ^{75}Se at 279.5 keV is due to a cascading emission, this technique can effectively reduce this interference.

Experimental Protocol:

- System Setup:
 - Utilize a gamma-gamma coincidence spectrometer with two or more detectors.
 - Calibrate the system for both energy and coincidence timing.
- Data Acquisition:
 - Acquire data in coincidence mode. A gate is set on a specific gamma-ray energy, and the coincident spectrum is recorded.
 - To isolate the ^{203}Hg peak, a gate can be set on a gamma-ray that is coincident with the 279.2 keV gamma ray of ^{203}Hg , if such a cascade exists and is sufficiently intense.
 - Alternatively, gating on the 136 keV or 264 keV peaks of ^{75}Se can be used to characterize and subtract the selenium interference.
- Data Analysis:
 - Analyze the resulting coincidence spectra to quantify the ^{203}Hg activity without the contribution from ^{75}Se . This method significantly reduces background and spectral overlaps.

Issue: Mercury Loss During Sample Preparation

Mercury is a volatile element, and significant losses can occur before and during irradiation if samples are not handled correctly.

Protocol for Minimizing Mercury Loss:

- Sample Digestion:
 - Digest samples in a strong oxidizing environment to stabilize the mercury as the divalent cation (Hg^{2+}). A common procedure involves digestion with concentrated nitric acid.
 - For example, 20 mL of a urine sample can be digested with concentrated nitric acid.

- Choice of Vials:
 - Use appropriate vials for irradiation and counting. Polypropylene vials are often a suitable choice.
 - It's important to pre-clean all labware to avoid mercury contamination. This can involve soaking in acid baths (e.g., 10% HNO₃) followed by thorough rinsing with mercury-free deionized water.
- Storage:
 - Store digested samples in an oxidizing solution (e.g., 10M nitric acid) to prevent the reduction of Hg²⁺ to elemental mercury, which is volatile.

Frequently Asked Questions (FAQs)

Q1: I see a peak around 279 keV in my sample, but I'm not sure if it's all from ²⁰³Hg. How can I confirm the presence of ⁷⁵Se interference?

A1: The presence of other prominent gamma peaks from ⁷⁵Se in your spectrum is a strong indicator of interference. Look for peaks at 121.1 keV, 136.0 keV, 264.7 keV, and 400.6 keV. If these peaks are present, it is highly likely that ⁷⁵Se is contributing to the peak at ~279 keV.

Q2: Are there any other potential spectral interferences for ²⁰³Hg?

A2: While ⁷⁵Se is the most significant, other radionuclides could potentially interfere depending on the sample matrix and irradiation conditions. It is always good practice to carefully examine the entire gamma-ray spectrum for unexpected peaks and consult a nuclide library to identify any other potential overlaps with the 279.2 keV peak of ²⁰³Hg.

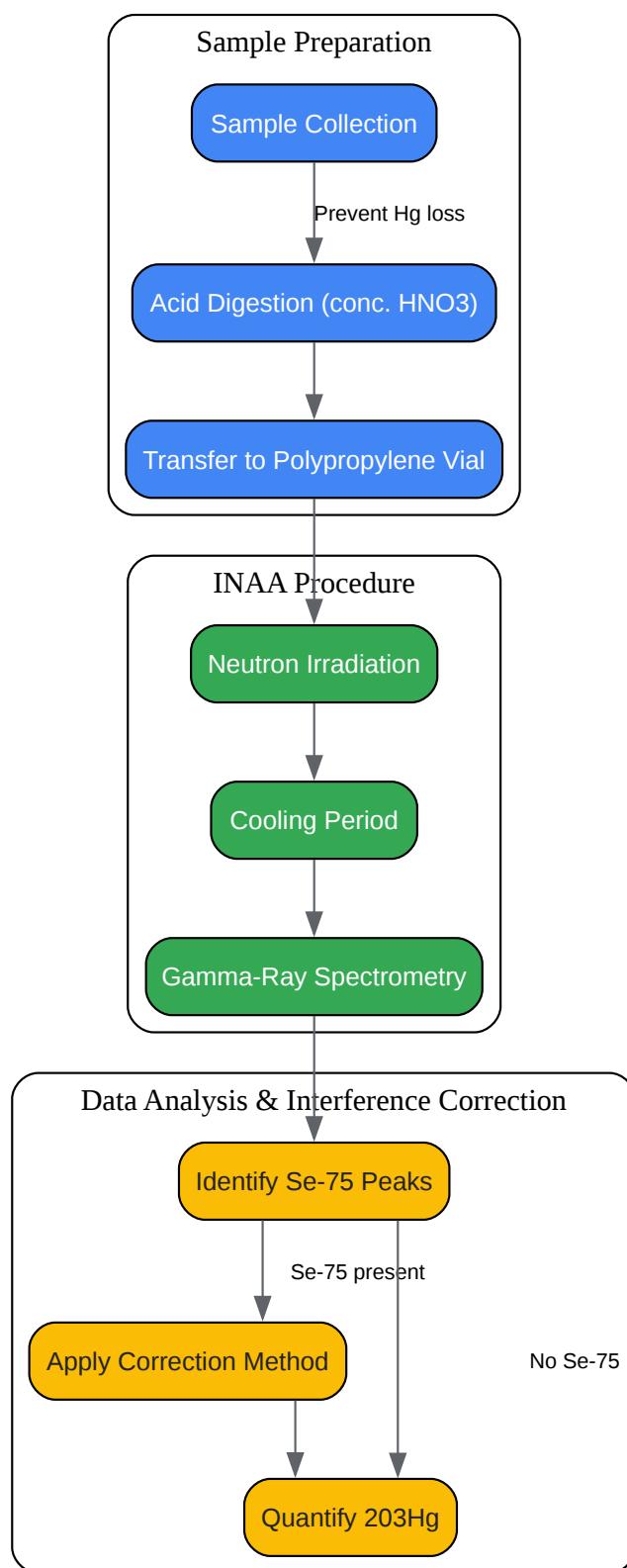
Q3: My sample matrix is complex. Are there general strategies to minimize matrix effects?

A3: Yes, several strategies can be employed:

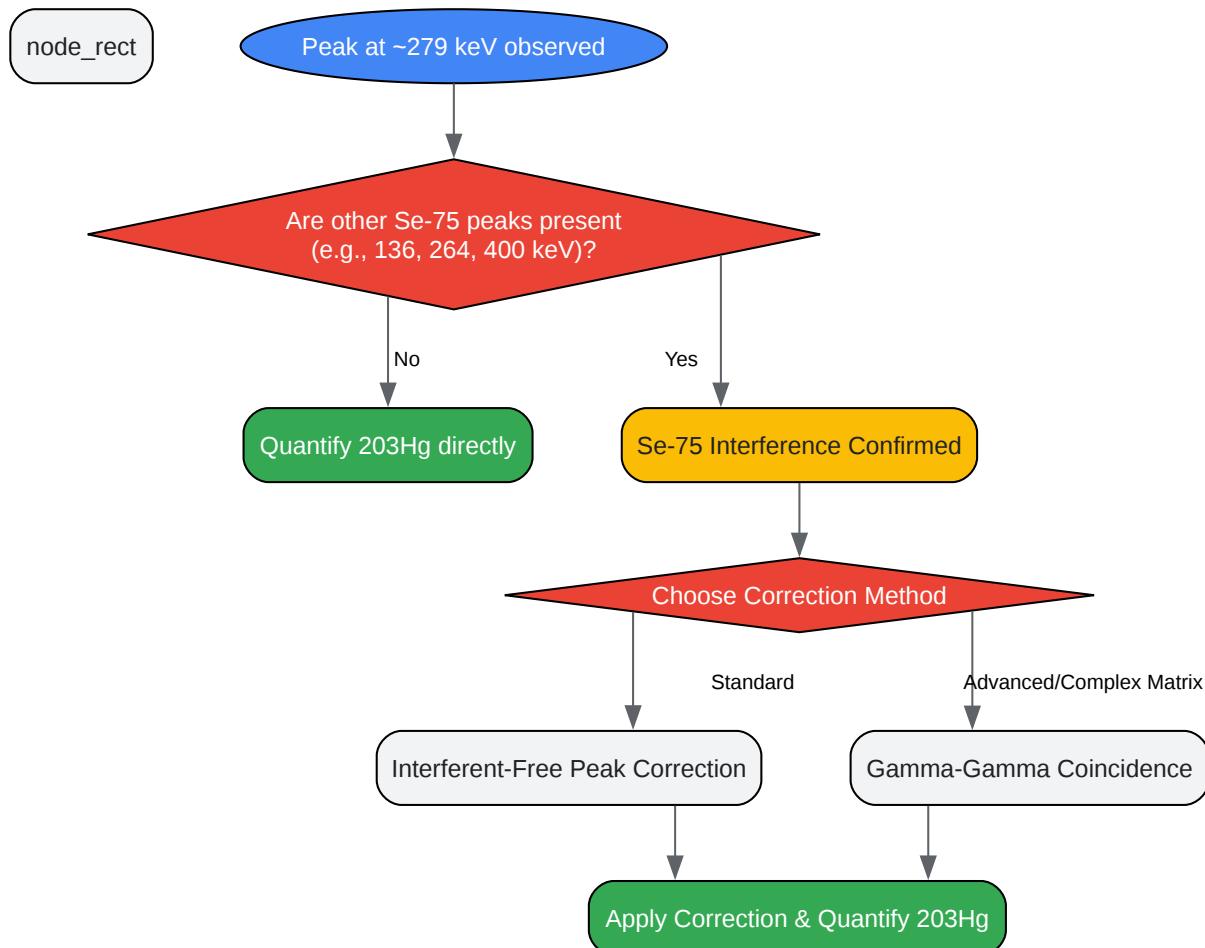
- Matrix Matching: Prepare your calibration standards in a matrix that closely resembles your samples.

- Standard Addition: This method can help compensate for matrix effects by adding known amounts of the analyte to the sample.
- Dilution: If the concentration of mercury is high enough, diluting the sample can reduce the concentration of interfering matrix components.

Q4: Can I use a different gamma-ray peak for ^{203}Hg quantification to avoid the interference?


A4: ^{203}Hg has a very prominent gamma-ray at 279.2 keV with a high emission probability, making it the most suitable for quantification. Other gamma rays from ^{203}Hg are generally too weak for reliable analysis. Therefore, correcting for the ^{75}Se interference is the standard and recommended approach.

Quantitative Data


Table 1: Key Gamma-Ray Energies for ^{203}Hg and ^{75}Se

Nuclide	Energy (keV)	Emission Probability (%)	Notes
^{203}Hg	279.2	81.5	Primary analytical peak
^{75}Se	121.1	17.0	Potential for correction
136.0	59.0		Potential for correction
264.7	58.5		Potential for correction
279.5	25.0		Interfering peak
400.6	11.5		Recommended for correction due to less interference

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for ^{203}Hg INAA, including interference correction.

[Click to download full resolution via product page](#)

Caption: Decision logic for addressing ^{75}Se interference in ^{203}Hg analysis.

- To cite this document: BenchChem. [reducing interference in Mercury-203 instrumental neutron activation analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1206167#reducing-interference-in-mercury-203-instrumental-neutron-activation-analysis\]](https://www.benchchem.com/product/b1206167#reducing-interference-in-mercury-203-instrumental-neutron-activation-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com